REACTION_CXSMILES
|
[C:1]([C:3](=[CH:9]OCC)[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].Cl.[CH:14]([NH:17][NH2:18])([CH3:16])[CH3:15].C(=O)([O-])[O-].[K+].[K+]>C(O)C.CO>[NH2:2][C:1]1[N:17]([CH:14]([CH3:16])[CH3:15])[N:18]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2,3.4.5,6.7|
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Name
|
|
Quantity
|
84.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OCC)=COCC
|
Name
|
isopropyl hydrazine hydrochloride
|
Quantity
|
55.2 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)NN
|
Name
|
|
Quantity
|
68.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O.CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 hours
|
Duration
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16 h
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Type
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CUSTOM
|
Details
|
The solvent was then removed in vacuo and water and ethyl acetate
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The mixture was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1C(C)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92.4 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |